molecular formula C15H16FNO5S B4845981 N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B4845981
M. Wt: 341.4 g/mol
InChI Key: ZJKZIFWNNZHFPH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide: is a synthetic organic compound characterized by the presence of methoxy, fluoro, and sulfonamide functional groups

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5S/c1-20-12-7-5-11(9-14(12)22-3)17-23(18,19)15-8-10(16)4-6-13(15)21-2/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZIFWNNZHFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyaniline and 5-fluoro-2-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dimethoxyaniline is added to a solution of 5-fluoro-2-methoxybenzenesulfonyl chloride under stirring at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automation: Implementing automated systems for precise control of reaction parameters.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonamide or aromatic rings.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic rings, while oxidation or reduction can modify the functional groups present.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the methoxy and fluoro groups may enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-methoxybenzenesulfonamide: Lacks the fluoro group, which may affect its reactivity and biological activity.

    N-(3,4-dimethoxyphenyl)-5-chloro-2-methoxybenzenesulfonamide: Contains a chloro group instead of a fluoro group, potentially altering its chemical properties and applications.

    N-(3,4-dimethoxyphenyl)-5-fluoro-2-hydroxybenzenesulfonamide: The hydroxy group can significantly change its solubility and reactivity.

Uniqueness

The presence of both methoxy and fluoro groups in N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to distinct applications and advantages in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Reactant of Route 2
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N-(3,4-dimethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

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